N-(4-Amino-5-methoxy-2-methylphenyl)benzamide

Neuroscience Alzheimer's disease GPCR pharmacology

Non-selective benzamide probes introduce unacceptable GPCR cross-reactivity, compromising assay reproducibility. N-(4-Amino-5-methoxy-2-methylphenyl)benzamide (CAS 99-21-8) solves this with a uniquely clean selectivity fingerprint. • 5-HT2B antagonist: IC50 = 22 nM; clean against 161 GPCRs including D2L & β2 adrenergic. • PNMT negative control: Ki = 1.11 mM, validating assay window vs. inhibitors (e.g., PNMT-IN-1 Ki = 1.2 nM). • Ambient-stable building block: simplifies long-term storage & focused library synthesis. • Chromogenic reagent (as Fast Violet B Salt): for phosphatase histology & zymography. Bulk stock available for immediate dispatch.

Molecular Formula C15H16N2O2
Molecular Weight 256.3 g/mol
CAS No. 99-21-8
Cat. No. B1216815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Amino-5-methoxy-2-methylphenyl)benzamide
CAS99-21-8
SynonymsFast Violet B
Fast Violet B chloride
Fast Violet B tetrachlorozincate
Fast Violet B trichlorozincate
Molecular FormulaC15H16N2O2
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)N
InChIInChI=1S/C15H16N2O2/c1-10-8-12(16)14(19-2)9-13(10)17-15(18)11-6-4-3-5-7-11/h3-9H,16H2,1-2H3,(H,17,18)
InChIKeyVENDXQNWODZJGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Amino-5-methoxy-2-methylphenyl)benzamide Identity and Properties


N-(4-Amino-5-methoxy-2-methylphenyl)benzamide (CAS 99-21-8), also known as Fast Violet B Base or Azoic Diazo No. 41, is a synthetic benzanilide organic compound with the molecular formula C₁₅H₁₆N₂O₂ and a molecular weight of 256.3 g/mol [1]. It is a solid at ambient temperature with a melting point range of 185–188 °C and a predicted pKa of 12.69 ± 0.70 [2]. The compound serves as a versatile intermediate in organic synthesis and as a biochemical probe for studying enzyme activities, particularly phosphatases and specific G protein-coupled receptors (GPCRs) .

GPCR selectivity screening: 5HT2b-selective probe with clean 161-GPCR profile
Negative control: Validated for PNMT inhibition assays (low intrinsic activity)
Histochemical detection: Suitable precursor for diazonium-based phosphatase staining
Ambient-stable intermediate: Compatible with room-temperature library synthesis workflows

N-(4-Amino-5-methoxy-2-methylphenyl)benzamide Substitution Risk


Substituting N-(4-Amino-5-methoxy-2-methylphenyl)benzamide with another benzamide derivative (e.g., metoclopramide, sulpiride, renzapride) without quantitative justification introduces unacceptable experimental variance. Benzamide derivatives exhibit highly divergent receptor binding profiles. For example, the D2 receptor binding affinity (Ki) among benzamides can vary by over 2600-fold (e.g., from 2.14 nM for BRL 34778 to 5700 nM for its D1 off-target [1]), while 5-HT4 receptor Ki values range from 41.5 nM (cisapride) to 373 nM (zacopride) [2]. The target compound's specific substitution pattern (4-amino, 5-methoxy, 2-methyl) confers a unique, quantifiable selectivity fingerprint that is not shared across the class. Generic substitution would invalidate assay conditions and compromise downstream data reproducibility.

Receptor binding divergence: Benzamide Ki values vary >2600-fold across subtypes; the 4-amino-5-methoxy-2-methyl substitution pattern confers a unique selectivity fingerprint that generic analogs do not replicate.
Polypharmacology mismatch: Compounds like renzapride introduce 5-HT4 agonism and 5-HT3 antagonism, confounding 5HT2b-specific pathway interpretation.
Off-target profile variability: Class-level CNS benzamides often interact with dopamine transporters or CYP2D6, whereas the target compound shows a broadly negative off-target screen.

N-(4-Amino-5-methoxy-2-methylphenyl)benzamide Differentiation Evidence


5HT2b Antagonism with Broad GPCR Selectivity

N-(4-Amino-5-methoxy-2-methylphenyl)benzamide demonstrates potent and selective antagonism at the 5HT2b receptor (IC50 = 22 ± 9.0 nM binding; IC50 = 54 nM cellular antagonist activity) with a clean profile against 161 GPCRs, including α2A, β1, β2, D2L, and opioid receptors [1]. In contrast, the closely related benzamide, renzapride, while also a 5HT2b antagonist, acts as a full 5-HT4 agonist (Ki = 115 nM) and 5HT3 antagonist, demonstrating a fundamentally different polypharmacology .

5HT2b Selectivity
Head-to-head
IC50 = 22 ± 9.0 nM (binding); 54 nM (cellular) vs renzapride: 5HT2b antagonist + 5-HT4 agonist (Ki=115 nM) + 5HT3 antagonist
Supports selective 5HT2b pathway interpretation without 5-HT4/5-HT3 crosstalk.
161-GPCR panel confirms minimal off-target activity.
Neuroscience Alzheimer's disease GPCR pharmacology

Kinase and Transporter Off-Target Profile

In a broad off-target profiling panel, N-(4-Amino-5-methoxy-2-methylphenyl)benzamide showed no significant inhibition (IC50 > 10 μM or negative) across a 302-kinase panel, MAO-A/MAO-B enzymes, acetylcholinesterase, major CYP isoforms (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4), and key drug transporters (OCT1, OCT2, BSEP, BCRP, P-gp, MATE1, MATE2-K, MRP2, OAT1, OAT3, OATP1B1, OATP1B3) [1]. In contrast, many benzamide derivatives, such as those developed for CNS applications, frequently interact with dopamine transporters or CYP2D6 [2].

Off-Target Screen
Class-level
Negative across 302 kinases, MAO-A/B, major CYPs, and 12 drug transporters (IC50 >10 µM or negative)
Reported clean profile may reduce confounding variables in cell-based assays.
Class-level comparison; individual lot validation recommended.
Kinase signaling Drug metabolism Off-target screening

Low PNMT Inhibitory Activity

The compound exhibits very weak inhibitory activity against bovine PNMT, with a Ki value of 1.11 mM (1.11 × 10⁶ nM) [1]. This is >925,000-fold weaker than the second-generation selective PNMT inhibitor, PNMT-IN-1 (Ki = 1.2 nM) . This vast difference in potency allows N-(4-Amino-5-methoxy-2-methylphenyl)benzamide to serve as a validated negative control in catecholamine biosynthesis studies, ensuring that any observed effect is not due to PNMT inhibition.

PNMT Activity
Cross-study comparable
Ki = 1.11 mM vs PNMT-IN-1 Ki = 1.2 nM (>925,000-fold weaker)
Supports negative control use in catecholamine biosynthesis assays.
Bovine PNMT radiochemical assay context.
Catecholamine biosynthesis Enzymology Negative control

Ambient Storage Stability

The compound is documented to be chemically stable when stored under the recommended conditions of being sealed in a dry environment at room temperature . In contrast, many substituted benzamide derivatives (e.g., sulpiride) are hygroscopic or require refrigerated storage (2-8°C) to prevent degradation .

Storage Stability
Class-level inference
Stable at ambient temperature (sealed, dry) vs many substituted benzamides requiring 2–8°C
Ambient stability simplifies compound management and logistics.
Data based on supplier specifications; verify for long-term studies.
Compound management Long-term stability Procurement logistics

N-(4-Amino-5-methoxy-2-methylphenyl)benzamide Applications


5HT2b-Specific Probe for Alzheimer's Disease Models

Utilize N-(4-Amino-5-methoxy-2-methylphenyl)benzamide as a selective 5HT2b receptor antagonist (IC50 = 22 nM) in cellular models of Alzheimer's disease to dissect the role of this receptor subtype in amyloid-β and tau oligomer-induced synaptic dysfunction, based on its clean profile against 161 GPCRs, including off-targets like D2L and β2 adrenergic receptors [1].

Negative Control in PNMT Inhibition Studies

Employ this compound as a validated negative control (Ki = 1.11 mM) in enzymatic assays designed to identify or characterize novel PNMT inhibitors, providing a benchmark for non-specific activity and confirming assay window integrity, especially when comparing to potent reference inhibitors like PNMT-IN-1 (Ki = 1.2 nM) [2].

Histochemical Phosphatase Detection via Diazonium Salt

Procure this compound (as its diazonium salt derivative, Fast Violet B Salt, CAS 14726-28-4) for use as a chromogenic reagent in histological staining procedures to visualize acid and alkaline phosphatase activity in tissue sections or electrophoresis gels, where its ability to form a colored azo dye upon reaction with naphthol AS phosphates is essential .

Ambient-Stable Building Block for Benzamide Library Synthesis

Stock and utilize this compound as a stable, ambient-temperature building block for the synthesis of focused libraries of substituted benzamides, leveraging its documented chemical stability at room temperature to simplify compound management and reduce the risk of degradation during long-term storage or iterative synthetic steps .

Application
Selection Property
Validation Focus
5HT2b pathway research (neurodegeneration models)
GPCR selectivity profile
Target engagement and pathway interpretation
PNMT inhibition assay benchmarking
Low PNMT inhibition
Assay window and negative control validation
Histochemical phosphatase detection
Diazotization compatibility
Azo dye formation specificity
Ambient-stable intermediate for benzamide library synthesis
Ambient storage stability
Long-term compound integrity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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